

Technical Guide: 1-Methyl-1H-indazol-7-ylamine (CAS No. 41926-06-1)

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-7-ylamine

Cat. No.: B1320690

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indazol-7-ylamine is a heterocyclic amine containing an indazole core structure. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for its role as a versatile pharmacophore. This compound, with the Chemical Abstracts Service (CAS) number 41926-06-1, serves as a key building block and intermediate in the synthesis of a variety of compounds with potential therapeutic applications, particularly in the fields of oncology and neurology.^[1] Its structural features, including the methylated indazole ring and the amino group at the 7-position, make it a valuable component for generating libraries of targeted molecules in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Methyl-1H-indazol-7-ylamine** is provided in the table below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

Property	Value	Reference
CAS Number	41926-06-1	
Molecular Formula	C ₈ H ₉ N ₃	
Molecular Weight	147.18 g/mol	
Appearance	Light brown to purple solid	
Purity	≥ 95% (as determined by HPLC)	
Storage Conditions	0-8°C	

Synthesis and Characterization

While a specific, detailed synthesis protocol for **1-Methyl-1H-indazol-7-ylamine** is not readily available in the public domain, general methods for the synthesis of substituted indazoles can be adapted. A common approach involves the cyclization of appropriately substituted ortho-nitro or ortho-halo phenylhydrazines, followed by methylation.

A plausible synthetic workflow is outlined below:



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Caption: A generalized synthetic workflow for **1-Methyl-1H-indazol-7-ylamine**.

Experimental Protocols

General Procedure for Indazole Synthesis:

A general protocol for the synthesis of indazole derivatives involves the reaction of a substituted 2-nitro-toluene with a hydrazine source, followed by cyclization, methylation, and

reduction of the nitro group. The specific reagents and conditions would require optimization for this particular isomer.

Characterization:

The identity and purity of synthesized **1-Methyl-1H-indazol-7-ylamine** would be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the methyl group, the aromatic protons, and the amine protons.
 - ^{13}C NMR: To identify the number of unique carbon environments in the molecule.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical method would employ a C18 reverse-phase column with a gradient elution using a mixture of acetonitrile and water containing a small amount of a modifier like formic acid.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.

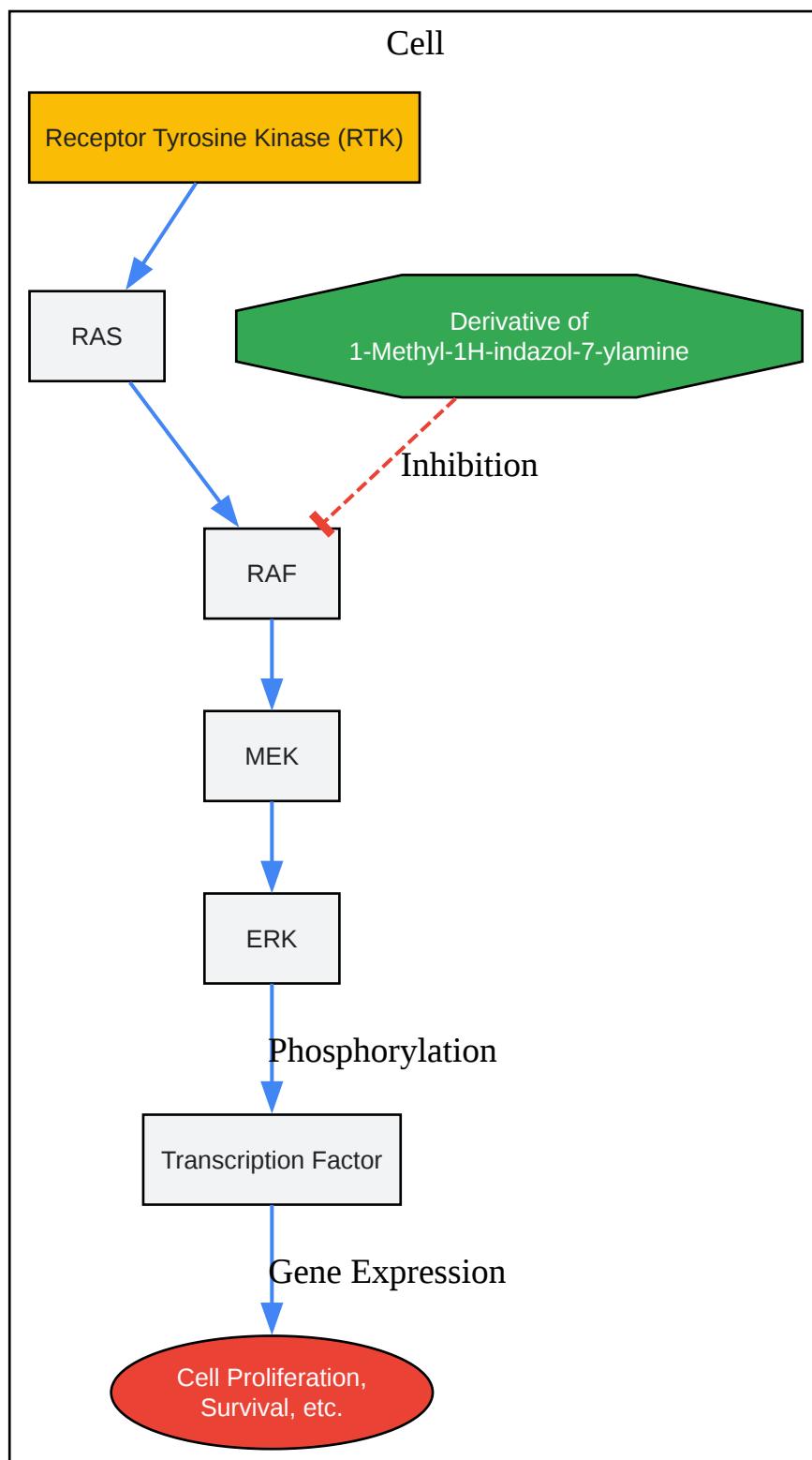
Biological Activity and Applications

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[2] While specific studies detailing the biological targets of **1-Methyl-1H-indazol-7-ylamine** are limited, its structural similarity to known kinase inhibitors suggests its potential utility in this area.

Indazole-containing compounds have been successfully developed as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4] The amino group at the 7-position of **1-Methyl-1H-indazol-7-ylamine** provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors against specific kinase targets.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based compounds as kinase inhibitors, a hypothetical signaling pathway where a derivative of **1-Methyl-1H-indazol-7-ylamine** could act is depicted below. This diagram illustrates a generic kinase signaling cascade that is often a target in cancer therapy.

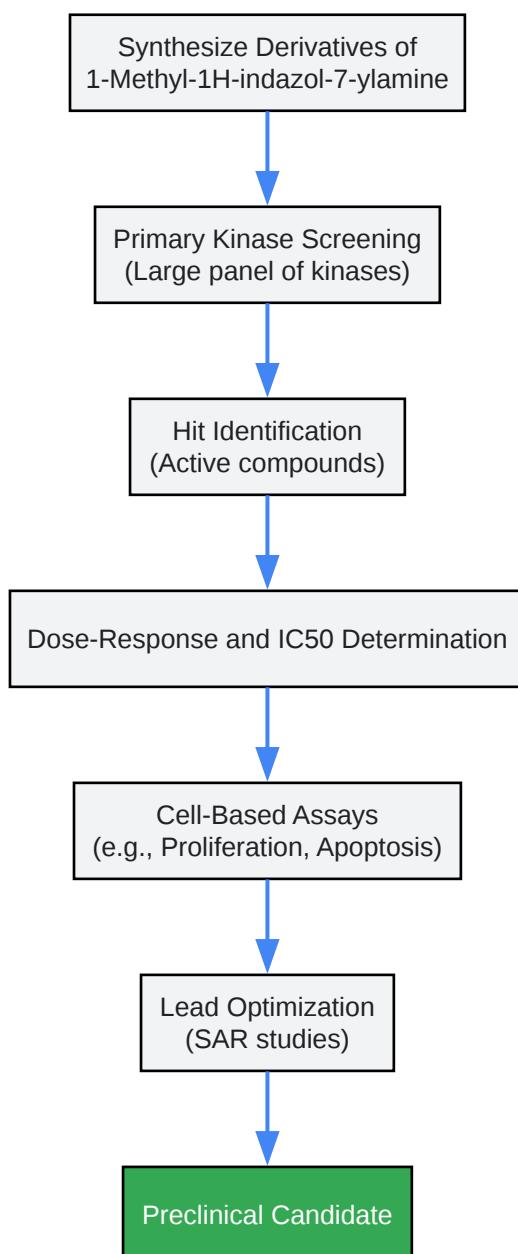


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Caption: A hypothetical kinase signaling pathway potentially targeted by derivatives of **1-Methyl-1H-indazol-7-ylamine**.

Experimental Workflow for Kinase Inhibitor Screening

To evaluate the potential of **1-Methyl-1H-indazol-7-ylamine** or its derivatives as kinase inhibitors, a standard experimental workflow would be employed.



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Caption: A typical experimental workflow for screening kinase inhibitors.

Conclusion

1-Methyl-1H-indazol-7-ylamine is a valuable chemical entity with significant potential in drug discovery and development. Its indazole core and reactive amino group make it an ideal starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involving kinase signaling. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers and scientists working with this promising molecule.

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